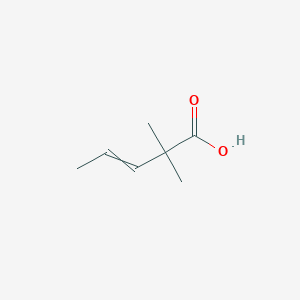
2,2-Dimethyl-3-pentenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-pentenoic acid is an organic compound with the molecular formula C7H12O2. It is a type of pentenoic acid, characterized by the presence of a double bond within its carbon chain and two methyl groups attached to the second carbon atom. This compound is also known by its IUPAC name, this compound .
Métodos De Preparación
The synthesis of 2,2-Dimethyl-3-pentenoic acid can be achieved through various synthetic routes. One common method involves the esterification of 2,2-dimethyl-4-pentenoic acid using acid catalysts . Another approach includes the use of orthophosphate and sodium methoxide as catalysts at different stages of the reaction to improve the yield and reduce byproducts . Industrial production methods often optimize these reactions to achieve higher yields and purity.
Análisis De Reacciones Químicas
2,2-Dimethyl-3-pentenoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated acids or alcohols.
Substitution: The double bond in the compound allows for various substitution reactions, such as halogenation or hydrohalogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-pentenoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3-pentenoic acid involves its interaction with molecular targets and pathways within biological systems. The double bond and carboxylic acid group allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
2,2-Dimethyl-3-pentenoic acid can be compared with other similar compounds, such as:
2-Pentenoic acid: Lacks the two methyl groups, resulting in different chemical properties and reactivity.
3-Pentenoic acid: Similar structure but without the dimethyl substitution, leading to different physical and chemical characteristics.
4-Pentenoic acid: The double bond is located at a different position, affecting its reactivity and applications
Propiedades
Número CAS |
16642-52-7 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
2,2-dimethylpent-3-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-4-5-7(2,3)6(8)9/h4-5H,1-3H3,(H,8,9) |
Clave InChI |
WMAWBFFTFBALHM-UHFFFAOYSA-N |
SMILES |
CC=CC(C)(C)C(=O)O |
SMILES canónico |
CC=CC(C)(C)C(=O)O |
Sinónimos |
2,2-Dimethyl-3-pentenoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















